1-Cyclopentylpipéridine-3-amine

Vue d'ensemble

Description

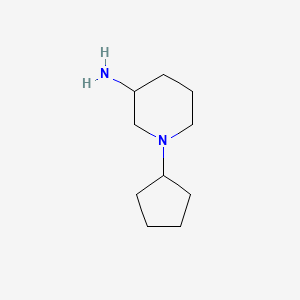

1-Cyclopentylpiperidin-3-amine is a chemical compound with the molecular formula C10H20N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and an amine group at the third position.

Applications De Recherche Scientifique

Therapeutic Applications

1. Inhibition of Transient Receptor Potential Channels

One of the most significant applications of 1-Cyclopentylpiperidin-3-amine is its role as an inhibitor of specific Transient Receptor Potential (TRP) channels, particularly TRPC3 and TRPC6. These channels are implicated in various pathological conditions, including chronic kidney disease and cardiac hypertrophy. Inhibiting these channels can offer new therapeutic strategies for treating diseases associated with their dysfunction. For instance, compounds that inhibit TRPC6 have shown promise in managing focal segmental glomerulosclerosis (FSGS), especially in patients with gain-of-function mutations in the TRPC6 gene .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of 1-Cyclopentylpiperidin-3-amine may exhibit antimicrobial properties. Research into quorum sensing inhibitors suggests that targeting microbial communication can reduce pathogenicity in bacteria such as Pseudomonas aeruginosa. This approach enhances the efficacy of existing antibiotics and may lead to novel therapeutic agents .

Case Studies

Case Study 1: TRPC Channel Inhibition

A study highlighted the therapeutic potential of TRPC6 inhibitors, including derivatives of 1-Cyclopentylpiperidin-3-amine, in animal models of kidney disease. The results demonstrated a reduction in proteinuria and improved renal function markers, suggesting a beneficial effect on kidney health .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the efficacy of 1-Cyclopentylpiperidin-3-amine derivatives against biofilms formed by Pseudomonas aeruginosa. The findings revealed that these compounds could disrupt biofilm formation and enhance the susceptibility of bacteria to conventional antibiotics, providing a dual-action approach to infection control .

Data Tables

Méthodes De Préparation

The synthesis of 1-Cyclopentylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms the piperidine ring . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Analyse Des Réactions Chimiques

1-Cyclopentylpiperidin-3-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common reagents used in these reactions include alkyl halides for alkylation, acyl chlorides for acylation, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of 1-Cyclopentylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-Cyclopentylpiperidin-3-amine can be compared with other piperidine derivatives, such as:

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Piperidinone: A piperidine derivative with a ketone group.

Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring

The uniqueness of 1-Cyclopentylpiperidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Cyclopentylpiperidin-3-amine, also known as (3S)-1-Cyclopentylpiperidin-3-amine, is a piperidine derivative characterized by a cyclopentyl group attached to the nitrogen-containing six-membered ring. This compound has garnered attention in both chemical and biological research due to its unique structural features, which influence its reactivity and biological activity.

Chemical Structure and Properties

The chemical structure of 1-Cyclopentylpiperidin-3-amine can be represented as follows:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

- CAS Number : 1218549-05-3

The presence of the cyclopentyl group introduces unique steric effects that enhance the compound's reactivity and interaction with biological targets.

1-Cyclopentylpiperidin-3-amine exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The compound can interact with specific molecular targets, including:

- Enzymes : It may inhibit enzyme activity by binding to the active site, preventing substrate access.

- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that 1-Cyclopentylpiperidin-3-amine acts as an inhibitor for several enzymes, making it a valuable tool in biochemical studies. For instance, it has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways.

Case Studies

Several studies have investigated the biological activity of 1-Cyclopentylpiperidin-3-amine:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on specific proteases.

- Methods : Enzyme assays were conducted using varying concentrations of the compound.

- Results : Significant inhibition was observed at micromolar concentrations, suggesting potential for therapeutic applications in diseases involving dysregulated protease activity.

-

Receptor Binding Studies :

- Objective : To assess the binding affinity to neurotransmitter receptors.

- Methods : Radiolabeled ligand binding assays were performed.

- Results : The compound exhibited moderate affinity for dopamine receptors, indicating potential implications in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Cyclopentylpiperidin-3-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclopentylpiperidine | Lacks amine group at 3-position | Limited receptor interaction |

| 3-Aminopiperidine | Lacks cyclopentyl group | Higher solubility but less selectivity |

| Cyclopentylamine | Contains cyclopentyl but no piperidine | Lower biological activity |

The combination of both a cyclopentyl group and an amine at the 3-position provides distinct advantages in reactivity and biological interactions.

Medicinal Chemistry

Due to its ability to modulate enzyme activity and receptor interactions, 1-Cyclopentylpiperidin-3-amine is being explored for potential therapeutic applications, particularly in treating neurological disorders and conditions involving enzyme dysregulation.

Material Science

The compound's unique properties also lend themselves to applications in material science, where it can be utilized in synthesizing novel materials with tailored properties for specific industrial uses.

Propriétés

IUPAC Name |

1-cyclopentylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEXQYURTRYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679002 | |

| Record name | 1-Cyclopentylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-80-9 | |

| Record name | 1-Cyclopentyl-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.